molecular formula C19H13F3N4O B12211787 5-[(naphthalen-1-yloxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole

5-[(naphthalen-1-yloxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole

Cat. No.: B12211787
M. Wt: 370.3 g/mol
InChI Key: SJZSDOAHIWNMGG-UHFFFAOYSA-N
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Description

5-[(naphthalen-1-yloxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a trifluoromethyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(naphthalen-1-yloxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of naphthalen-1-ol with chloromethyl methyl ether to form naphthalen-1-yloxymethyl chloride. This intermediate is then reacted with 3-(trifluoromethyl)phenylhydrazine to form the corresponding hydrazone. Finally, the hydrazone undergoes cyclization with sodium azide to yield the desired tetrazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. Additionally, the use of catalysts and solvents can be optimized to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[(naphthalen-1-yloxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of naphthalene-1,4-dione derivatives.

    Reduction: Formation of reduced tetrazole derivatives.

    Substitution: Formation of substituted tetrazole derivatives with various functional groups.

Scientific Research Applications

5-[(naphthalen-1-yloxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-[(naphthalen-1-yloxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(naphthalen-1-yloxymethyl)-1-phenyl-1H-tetrazole
  • 5-(naphthalen-1-yloxymethyl)-1-[3-(methyl)phenyl]-1H-tetrazole
  • 5-(naphthalen-1-yloxymethyl)-1-[3-(chloromethyl)phenyl]-1H-tetrazole

Uniqueness

5-[(naphthalen-1-yloxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Properties

Molecular Formula

C19H13F3N4O

Molecular Weight

370.3 g/mol

IUPAC Name

5-(naphthalen-1-yloxymethyl)-1-[3-(trifluoromethyl)phenyl]tetrazole

InChI

InChI=1S/C19H13F3N4O/c20-19(21,22)14-7-4-8-15(11-14)26-18(23-24-25-26)12-27-17-10-3-6-13-5-1-2-9-16(13)17/h1-11H,12H2

InChI Key

SJZSDOAHIWNMGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC3=NN=NN3C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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